4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine

Lipophilicity Drug-likeness ADME prediction

Researchers screening sulfonylpiperidine kinase inhibitors require matched negative controls with confirmed inertness. This 4-benzyl-N-sulfonylpiperidine (C₂₀H₂₄BrNO₃S, MW 438.4, LogP ~5.0) delivers structural congruence without ChEMBL-annotated activity. • Eliminates false positives from aggregation/non-specific hydrophobic effects in VEGFR-2 inhibitor screens (active comparator IC₅₀ 0.0554 μM) • 5-Br handle enables Pd-catalyzed late-stage diversification for focused library synthesis • LogP 5.0 pairs with methylsulfonyl analog (LogP 2.2) for chromatographic system calibration

Molecular Formula C20H24BrNO3S
Molecular Weight 438.4 g/mol
Cat. No. B12128729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine
Molecular FormulaC20H24BrNO3S
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC
InChIInChI=1S/C20H24BrNO3S/c1-15-12-19(25-2)20(14-18(15)21)26(23,24)22-10-8-17(9-11-22)13-16-6-4-3-5-7-16/h3-7,12,14,17H,8-11,13H2,1-2H3
InChIKeySQRGCHZBZSPRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile: 4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine


4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine (molecular formula C₂₀H₂₄BrNO₃S, molecular weight 438.4 g/mol) is a fully synthetic N-sulfonylpiperidine derivative that incorporates a 4-benzyl substituent on the piperidine ring and a 5-bromo-2-methoxy-4-methylbenzenesulfonyl aryl moiety. The compound belongs to a broader class of sulfonylpiperidines that have been explored as kinase inhibitors [1], sigma receptor ligands [2], and tachykinin receptor antagonists [3]. It is currently supplied exclusively as a non-GMP research reagent and has no annotated biological activity in the ChEMBL database [4].

Why Generic Substitution Fails: 4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine


Generic substitution of 4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine by other in-class sulfonylpiperidines is not scientifically defensible. The compound's LogP of approximately 5.0 differs by over 2.8 log units from the methylsulfonyl analog (LogP 2.2) [1], indicating a dramatically different lipophilicity profile that governs membrane permeability, protein binding, and metabolic fate. The 5-bromo-2-methoxy-4-methylphenyl sulfonyl group introduces a halogen-bond-donor capacity absent in non-halogenated or non-methylated analogs [2]. Furthermore, structurally related 4-benzylpiperidine sulfonamides have demonstrated nanomolar sigma-1 receptor affinity with subtype selectivity exceeding 96-fold, while others exhibit potent VEGFR-2 inhibition (IC₅₀ 55.4 nM) [3], underscoring that minor structural alterations can produce radically divergent target engagement profiles. No two sulfonylpiperidine analogs can be assumed functionally interchangeable without direct comparative data.

Quantitative Evidence Guide: 4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine


Lipophilicity Difference: LogP vs. Methylsulfonyl Analog

The target compound's computed LogP is approximately 5.0 [1], which is 2.8 log units higher than that of the structurally simpler 4-benzyl-1-(methylsulfonyl)piperidine analog (LogP 2.2) [2]. This 630-fold difference in theoretical octanol/water partition coefficient places the target compound well beyond the optimal Lipinski LogP range (≤5) while the methylsulfonyl analog falls within it. The elevated lipophilicity arises from the extended aromatic 5-bromo-2-methoxy-4-methylphenyl sulfonyl group, which introduces substantial hydrophobic surface area absent in the methylsulfonyl comparator.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight vs. Closest Aryl Sulfonyl Analog

The target compound's molecular weight is 438.4 g/mol with formula C₂₀H₂₄BrNO₃S [1]. The closest commercially available aryl sulfonyl analog, 4-benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine (CAS 325810-19-3), has a molecular weight of 424.4 g/mol and formula C₁₉H₂₂BrNO₃S , differing by the absence of the 4-methyl substituent on the aryl ring. This single methyl deletion reduces the molecular weight by 14 Da and eliminates a hydrophobic methyl contact point, which in well-characterized SAR systems has been shown to significantly alter receptor binding kinetics and selectivity profiles [2]. The 4-methyl group also affects the electron density distribution on the aromatic ring (inductive effect), potentially modulating the reactivity of the bromine atom in cross-coupling reactions.

Molecular weight Chemical structure SAR differentiation

Sigma-1 Receptor Affinity: Class-Level Evidence

While the target compound itself has no annotated biological activity in ChEMBL [1], closely related 4-benzylpiperidine sulfonamides have demonstrated potent and highly selective sigma-1 receptor binding. In a systematic SAR study of 4,4-disubstituted arylalkylsulfonyl piperidines, the compound 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine exhibited a Kiσ₁ of 0.96 ± 0.05 nM with a 96-fold selectivity ratio over sigma-2 (Kiσ₂ = 91.8 ± 8.1 nM) [2]. The study further established that halogen-substituted sulfonamides display relatively high σ₁ and low σ₂ affinities, and that the carbon chain length (n = 1) between the sulfonamide nitrogen and the aryl group is optimal for affinity. The target compound's 5-bromo-2-methoxy-4-methylphenyl sulfonyl group positions a halogen (bromine) at the aryl 5-position, which is structurally analogous to the halogen-substituted sulfonamides that yielded high σ₁ affinity in this study. However, the target compound differs by lacking the benzyl spacer between the sulfonamide and the aryl ring, and instead has the aryl group directly attached to the sulfonamide sulfur. This structural difference could produce substantially different or absent sigma receptor engagement, making direct experimental profiling essential.

Sigma-1 receptor Subtype selectivity Radioligand binding

Biological Activity Gap: Absence vs. Known Inhibitors

The target compound has no recorded biological activity in the ChEMBL 20 database [1], in stark contrast to numerous other N-sulfonylpiperidine derivatives with well-characterized inhibitory profiles. For example, compound 8 from a 2024 N-sulfonylpiperidine series is a potent VEGFR-2 inhibitor with IC₅₀ = 0.0554 μM, comparable to sorafenib (IC₅₀ = 0.0416 μM), and demonstrated anti-proliferative activity against HCT-116, HepG-2, and MCF-7 cancer cell lines (IC₅₀ = 3.94, 3.76, and 4.43 μM, respectively) [2]. Similarly, sulfonylpiperidine inhibitors of Gram-positive thymidylate kinase (TMK) have been co-crystallized with their target, validating their mechanism of action [3]. The absence of annotated activity for the target compound could reflect either a genuine lack of biological effect or simply that it has not yet been screened. This status creates a clear procurement-use case: the compound serves as a structurally matched inactive control for any screening campaign involving bioactive N-sulfonylpiperidines.

Biological activity ChEMBL annotation Kinase inhibition

Application Scenarios: 4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine


Inactive Control for Kinase Inhibitor Screening

Because the compound has no annotated biological activity in ChEMBL despite sharing the N-sulfonylpiperidine scaffold with potent VEGFR-2 inhibitors (e.g., compound 8, IC₅₀ = 0.0554 μM vs. sorafenib IC₅₀ = 0.0416 μM) [1], it is ideally suited as a structurally matched negative control. Its high LogP (5.0) and substantial molecular weight (438.4 g/mol) ensure it occupies similar physicochemical space as active library members without introducing target engagement signal, enabling researchers to distinguish true hits from assay artifacts arising from compound aggregation or non-specific hydrophobic effects.

Sigma-1 Receptor SAR Probe

Published SAR data on 4-benzylpiperidine sulfonamides demonstrate that halogen substitution on the aryl sulfonyl moiety can yield sigma-1 affinities in the sub-nanomolar range (Kiσ₁ = 0.96 nM) with >96-fold subtype selectivity [2]. The target compound's distinct structural feature—direct attachment of the aryl group to the sulfonyl sulfur rather than through a methylene spacer—represents a deliberate scaffold divergence. Whether this structural change abolishes sigma-1 binding or shifts selectivity to sigma-2 is unknown, making the compound a high-value probe for mapping the scaffold topology requirements of sigma receptor engagement. Procurement of this compound enables a direct test of the sulfonamide connectivity hypothesis.

Bromine Handle for Cross-Coupling Chemistry

The 5-bromo substituent on the electron-rich 2-methoxy-4-methylphenyl ring provides a functionalizable aryl halide handle suitable for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck). This allows the compound to serve as a late-stage diversification intermediate for generating focused libraries of N-sulfonylpiperidine analogs with varied aryl substituents [3]. The 4-benzyl group on the piperidine ring adds a second vector for structural modification, making the compound a versatile building block for medicinal chemistry campaigns targeting the sulfonylpiperidine chemical space.

LogP Reference Standard for Method Validation

With a predicted LogP of approximately 5.0 [4], this compound occupies the upper boundary of the drug-like lipophilicity range. Its precisely defined molecular formula (C₂₀H₂₄BrNO₃S) and single bromine atom (providing a distinctive isotopic signature in mass spectrometry) make it suitable as a retention-time marker for reverse-phase HPLC method development and as a reference compound for validating computational LogP prediction algorithms. Its LogP stands in stark contrast to the more polar methylsulfonyl analog (LogP 2.2) [5], offering a pair of compounds spanning a wide lipophilicity range for chromatographic system calibration.

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